molecular formula C18H23N3O4 B2939942 N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide CAS No. 1795358-79-0

N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide

Cat. No.: B2939942
CAS No.: 1795358-79-0
M. Wt: 345.399
InChI Key: BFWDKJDHZYTDNN-UHFFFAOYSA-N
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Description

N'-(4-Ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is an ethanediamide derivative characterized by its unique substituents:

  • N-[3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]: A hydroxypropyl chain bearing a 1-methylpyrrole moiety, which introduces hydrogen-bonding capacity and aromatic interactions.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-25-14-8-6-13(7-9-14)20-18(24)17(23)19-11-10-16(22)15-5-4-12-21(15)2/h4-9,12,16,22H,3,10-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWDKJDHZYTDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate reagent to introduce the ethanediamide functionality.

    Introduction of the Hydroxypropyl Group: The next step involves the reaction of the ethoxyphenyl intermediate with a hydroxypropylating agent under controlled conditions.

    Pyrrole Ring Formation: The final step involves the cyclization reaction to form the pyrrole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ethanediamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Ethoxyphenyl, 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl C₂₁H₂₅N₃O₄* ~403.45 High lipophilicity (ethoxyphenyl), hydrogen-bonding (hydroxy, pyrrole)
Quinolinyl Oxamide Derivative (QOD) 2H-1,3-benzodioxol-5-yl, 1-methyltetrahydroquinolin-6-yl C₂₃H₂₄N₄O₄ 444.47 Bicyclic benzodioxol enhances metabolic stability; quinoline for π-stacking
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide 2,4-Dimethoxyphenyl, 2-(2-pyridinyl)ethyl C₂₃H₂₆N₄O₄ 434.49 Pyridine improves solubility; dimethoxy increases lipophilicity
N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide Thiophen-2-yl, 3-(2-oxopyrrolidin-1-yl)phenyl C₁₉H₂₁N₃O₄S 387.45 Thiophene enhances membrane permeability; oxopyrrolidin introduces rigidity

*Note: Molecular formula and weight for the target compound are estimated based on structural similarity.

Key Structural Differences and Implications

Substituent Effects on Lipophilicity: The 4-ethoxyphenyl group in the target compound likely confers higher lipophilicity compared to the 2,4-dimethoxyphenyl group in , as ethoxy has a longer alkyl chain than methoxy. This may improve blood-brain barrier penetration but reduce aqueous solubility.

Hydrogen-Bonding and Bioactivity: The 3-hydroxypropyl moiety in the target compound and provides hydrogen-bond donor capacity, which could enhance binding to enzymatic targets (e.g., falcipain inhibitors as in ).

Solubility and Metabolic Stability: The pyridine substituent in may improve solubility under acidic conditions due to its basic nitrogen, whereas the quinolinyl group in offers π-stacking interactions for enzyme inhibition. Ethoxy vs. methoxy groups: Ethoxy’s longer chain may slow oxidative metabolism compared to methoxy, extending half-life .

Hypothesized Pharmacological Profiles

  • Compound : Thiophene’s lipophilicity may favor antiparasitic or antiviral activity, while oxopyrrolidinyl could reduce off-target effects.
  • Compound : Pyridine and dimethoxy groups suggest utility in central nervous system (CNS) targets or as a flavoring agent (if structurally related to compounds in ).

Biological Activity

N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

Chemical Formula: C₁₈H₂₃N₃O₂
IUPAC Name: this compound
Molecular Weight: 305.39 g/mol

The compound features an ethoxy group and a pyrrole derivative, which are significant for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation.
  • Receptor Modulation: It might interact with neurotransmitter receptors, affecting central nervous system functions.
  • Antioxidant Properties: Similar compounds have shown the ability to scavenge free radicals, suggesting a potential role in reducing oxidative stress.

In Vitro Studies

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity Testing: In vitro studies demonstrate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of 5 μM against breast cancer cells for a related compound .
CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)5
Compound BHeLa (Cervical Cancer)10

Case Studies

A notable case study involved the evaluation of a series of derivatives based on this compound. The study assessed their effects on enzyme inhibition and cytotoxicity:

  • Study Findings:
    • The derivatives showed varying degrees of inhibition against HDAC enzymes, with some exhibiting significant anti-proliferative effects in vitro.
    • A derivative demonstrated an IC50 value of 2.89 μM against RPMI-8226 cells, outperforming established HDAC inhibitors .

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